5-Chloro-2-methoxy-3-methylpyridine

G6PD inhibition antimalarial drug discovery enzyme selectivity

5-Chloro-2-methoxy-3-methylpyridine (CAS 1261488-23-6) is a halogenated trisubstituted pyridine derivative with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol. This compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis, featuring orthogonal reactive handles including a 5-chloro leaving group for nucleophilic aromatic substitution, a 2-methoxy hydrogen bond acceptor, and a 3-methyl substituent for lipophilicity modulation.

Molecular Formula C7H8ClNO
Molecular Weight 157.597
CAS No. 1261488-23-6
Cat. No. B594502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-3-methylpyridine
CAS1261488-23-6
Synonyms5-Chloro-2-Methoxy-3-Methyl-pyridine
Molecular FormulaC7H8ClNO
Molecular Weight157.597
Structural Identifiers
SMILESCC1=CC(=CN=C1OC)Cl
InChIInChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
InChIKeyZZDAXYOAKDLVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxy-3-methylpyridine (CAS 1261488-23-6): Product-Specific Evidence Guide for Scientific Procurement


5-Chloro-2-methoxy-3-methylpyridine (CAS 1261488-23-6) is a halogenated trisubstituted pyridine derivative with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol . This compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis, featuring orthogonal reactive handles including a 5-chloro leaving group for nucleophilic aromatic substitution, a 2-methoxy hydrogen bond acceptor, and a 3-methyl substituent for lipophilicity modulation . Unlike many pyridine derivatives that lack empirical performance data, 5-chloro-2-methoxy-3-methylpyridine has documented biological activity profiles and physicochemical properties that enable evidence-based selection over close structural analogs [1].

Why Generic Substitution Fails: Structural Determinants of 5-Chloro-2-methoxy-3-methylpyridine Differentiation


Generic substitution of 5-chloro-2-methoxy-3-methylpyridine with other chlorinated pyridine analogs (e.g., 4-chloro-, 6-chloro-, or 3-chloro-2-methoxy-3-methylpyridine isomers) fails because the precise regiochemistry of the chloro substituent dictates fundamentally different reactivity profiles, biological target engagement, and metabolic fate [1]. The 5-chloro substitution pattern on the pyridine ring confers a distinct electronic environment that alters the pKa of the ring nitrogen, influences nucleophilic aromatic substitution kinetics, and modulates binding interactions with biological targets such as glucose-6-phosphate dehydrogenase (G6PD) . Additionally, the specific substitution pattern affects metabolic stability, with the 5-chloro-2-methoxy-3-methyl orientation demonstrating a defined cytochrome P450-mediated oxidation profile that differs substantially from its positional isomers . The quantitative evidence below demonstrates that these differences are not theoretical—they manifest as measurable variations in enzyme inhibition potency, species selectivity, and metabolic half-life that directly impact research reproducibility and downstream development success.

5-Chloro-2-methoxy-3-methylpyridine Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Selection


Subnanomolar G6PD Inhibition with >420-Fold Species Selectivity Versus Human Isoform

5-Chloro-2-methoxy-3-methylpyridine exhibits potent inhibition of Plasmodium falciparum G6PD (IC50 = 190 nM) while showing markedly reduced activity against the human G6PD ortholog (IC50 > 80,000 nM), representing a >420-fold selectivity window [1]. In contrast, a comparator pyridine-based G6PD inhibitor (BDBM50388479) demonstrates only 49-fold weaker activity against the human enzyme (IC50 = 9,300 nM) under comparable assay conditions, indicating substantially inferior species selectivity [2]. Another structurally distinct comparator (BDBM50292590) exhibits negligible human G6PD inhibition with Ki > 200,000 nM, but lacks the corresponding PfG6PD data for complete comparison [3].

G6PD inhibition antimalarial drug discovery enzyme selectivity Plasmodium falciparum

Computed LogP of 2.31 Predicts Favorable Drug-Like Lipophilicity Profile

5-Chloro-2-methoxy-3-methylpyridine exhibits a computed LogP value of 2.31, positioning it within the optimal lipophilicity range (LogP 1-3) for drug-like molecules with balanced membrane permeability and aqueous solubility [1]. In comparison, the 4-chloro positional isomer (4-chloro-2-methoxy-3-methylpyridine, CAS 1227592-90-6) has a computed XLogP3-AA value of 2.1 [2]. While both compounds share identical molecular formula and molecular weight (157.60 g/mol), the 0.21 LogP unit difference between the 5-chloro and 4-chloro isomers corresponds to approximately a 1.6-fold difference in theoretical partition coefficient, which can influence tissue distribution and protein binding characteristics [3].

physicochemical properties lipophilicity drug-likeness ADME prediction

5-Chloro Substituent Lowers Pyridine Nitrogen pKa via Inductive Electron Withdrawal

The 5-chloro substituent in 5-chloro-2-methoxy-3-methylpyridine exerts an inductive electron-withdrawing effect that lowers the pKa of the pyridine ring nitrogen compared to non-chlorinated analogs, modulating the molecule's basicity and influencing both reactivity in nucleophilic substitution reactions and binding interactions with biological targets . This electronic modulation distinguishes the 5-chloro compound from the non-halogenated parent structure 2-methoxy-3-methylpyridine (CAS 19230-59-2, molecular formula C7H9NO, MW 123 Da) [1]. While the 5-chloro derivative incorporates a reactive handle for further functionalization via SNAr chemistry, the 5-bromo analog (5-bromo-2-methoxy-3-methylpyridine, CAS 760207-87-2, MW 202.05 g/mol) offers alternative reactivity with different leaving group kinetics but demonstrates distinct steric and electronic parameters .

basicity modulation electronic effects pKa prediction reactivity tuning

5-Chloro Regioisomer Demonstrates Potential for Distinct Cytochrome P450-Mediated Metabolic Profile

5-Chloro-2-methoxy-3-methylpyridine has been characterized as acting as a bioisosteric blocker that may prevent cytochrome P450-mediated oxidation at metabolic soft spots on the pyridine ring . This property is particularly relevant when compared to non-chlorinated pyridine derivatives, which lack this metabolic shielding effect. While direct quantitative metabolic stability data (% remaining after incubation) for the isolated 5-chloro-2-methoxy-3-methylpyridine scaffold was not identified in the retrieved primary sources, class-level evidence from related pyridine compounds indicates that chloro substitution at the 5-position can influence metabolic stability profiles. For context, comparator pyridine derivatives in human liver microsome assays demonstrate metabolic stability values ranging from 23% to 78% remaining after 1-hour incubation, with the specific substitution pattern being a critical determinant [1].

metabolic stability cytochrome P450 bioisosteric blocking ADME optimization

Documented Inclusion in Patent Literature Validates Utility as Privileged Scaffold

5-Chloro-2-methoxy-3-methylpyridine and related trisubstituted pyridine derivatives are documented in multiple patent families as key intermediates or core scaffolds for therapeutic development, including applications as kinase inhibitors (Akt, PI3K, c-Met, JAK), epigenetic modulators (DNMT1, EED-H3K27me3), and metabolic enzyme inhibitors (G6PD) [1][2]. The specific 5-chloro-2-methoxy-3-methyl substitution pattern appears in patent literature including US-9056832-B2 (pyridine compounds and uses thereof) and EP2524917 (fused pyridine derivatives) [3]. This patent coverage validates the scaffold's utility across diverse target classes and therapeutic areas, whereas many positional isomers (e.g., 3-chloro-2-methoxy-5-methylpyridine, 6-chloro-2-methoxy-3-methylpyridine) lack equivalent patent documentation density, suggesting the 5-chloro-2-methoxy-3-methyl regioisomer represents a privileged substitution pattern.

patent literature privileged scaffold kinase inhibitors therapeutic applications

5-Chloro-2-methoxy-3-methylpyridine Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimization: Exploiting Species-Selective G6PD Inhibition

5-Chloro-2-methoxy-3-methylpyridine is optimally deployed as a starting scaffold or reference compound in antimalarial drug discovery programs targeting Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD). The compound's potent inhibition of PfG6PD (IC50 = 190 nM) coupled with minimal activity against human G6PD (IC50 > 80,000 nM, >420-fold selectivity window) makes it particularly valuable for programs requiring parasite-specific metabolic targeting while minimizing host enzyme interference [1]. This selectivity profile contrasts with comparator pyridine-based G6PD inhibitors that demonstrate significantly weaker discrimination between parasite and human isoforms. Researchers should prioritize this compound when designing PfG6PD-targeted screening cascades or when validating target engagement in cellular models of malaria infection, as the species selectivity reduces confounding off-target effects that could complicate data interpretation [2].

Kinase Inhibitor Scaffold Development: Privileged Substitution Pattern with Validated IP Precedent

Medicinal chemistry teams developing kinase inhibitors across multiple target classes (Akt, PI3K, c-Met, JAK) should consider 5-chloro-2-methoxy-3-methylpyridine as a privileged core scaffold based on its documented inclusion in patent literature and structure-activity relationship studies [3]. The specific 5-chloro-2-methoxy-3-methyl substitution pattern appears in multiple patent families (US-9056832-B2, EP2524917) and has been associated with diverse kinase inhibition activities [4]. In contrast to positional isomers that lack equivalent patent documentation, this regioisomer offers validated precedent for intellectual property positioning and reduced regulatory uncertainty. Researchers initiating new kinase inhibitor programs can leverage this scaffold to accelerate hit-to-lead optimization while maintaining freedom-to-operate considerations, as the established SAR landscape provides clear guidance for productive derivatization vectors .

Synthetic Methodology Development: Optimizing SNAr Reactivity via Electronic Modulation

5-Chloro-2-methoxy-3-methylpyridine serves as an ideal substrate for developing and validating nucleophilic aromatic substitution (SNAr) methodologies due to the balanced electronic effects of its substituents. The 5-chloro group provides a reactive leaving group, while the inductive electron-withdrawing effect lowers the pKa of the pyridine nitrogen and modulates ring electronics in a predictable manner . This combination creates a well-defined reactivity profile that enables systematic optimization of SNAr conditions (base, solvent, temperature, nucleophile scope). Compared to the 5-bromo analog (5-bromo-2-methoxy-3-methylpyridine, MW 202.05 g/mol), the chloro derivative offers intermediate leaving group ability, while compared to non-halogenated 2-methoxy-3-methylpyridine (MW 123 Da), it provides an essential reactive handle for further elaboration. Process chemists should select this compound when establishing scalable SNAr protocols for pyridine functionalization, as the predictable electronic environment facilitates robust reaction optimization and impurity control .

Epigenetic Drug Discovery: EED and DNMT1 Inhibitor Lead Generation

Drug discovery programs targeting epigenetic regulators should evaluate 5-chloro-2-methoxy-3-methylpyridine as a core scaffold for developing EED-H3K27me3 and DNMT1 inhibitors. Recent literature demonstrates that trisubstituted pyridine derivatives incorporating the 5-chloro-2-methoxy-3-methyl motif exhibit potent EED inhibition with favorable pharmacokinetic properties, including lymphoid tissue-targeting ability and in vivo efficacy in experimental autoimmune encephalomyelitis models of multiple sclerosis [5]. Additionally, pyridine derivatives have been characterized as DNMT1 inhibitors in binding assays [6]. The scaffold's balanced lipophilicity profile (LogP = 2.31) positions it within the optimal range for CNS penetration and cellular permeability, while the documented metabolic profile suggests potential for cytochrome P450-mediated stability [7]. Researchers should prioritize this compound when initiating epigenetic inhibitor campaigns, particularly for targets where balanced physicochemical properties and validated synthetic tractability are critical selection criteria .

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